2-chloro-1H-benzo[d]imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1H-benzo[d]imidazol-4-amine is a chemical compound with the CAS Number: 1378078-31-9 . It has a molecular weight of 167.6 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazole compounds, including this compound, is a topic of interest in the field of medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including this compound, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Catalytic Applications
The novel ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate has been shown to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the potential use of 2-chloro-1H-benzo[d]imidazol-4-amine derivatives in catalysis under solvent-free conditions (Zolfigol et al., 2013).
Anticancer Agents
Research on benzimidazole–thiazole derivatives, including those derived from this compound, has indicated promising anticancer activity against HepG2 and PC12 cell lines, underlining its potential in the development of new anticancer compounds (Nofal et al., 2014).
Synthesis of Functionalized Benzimidazoimidazoles
A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method was developed for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showcasing the versatility of this compound in synthesizing complex heterocycles (Veltri et al., 2018).
Iodine-Mediated Synthesis
The iodine-mediated direct sp3 C–H amination for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates further exemplifies the compound's utility in facilitating novel synthetic routes (Chen et al., 2020).
Anti-inflammatory and Antioxidant Agents
2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from this compound demonstrated potent anti-inflammatory and antioxidant activities, highlighting its significance in medicinal chemistry for developing new therapeutic agents (Shankar et al., 2017).
Green Synthesis Approaches
High surface area SiO2 catalyzed and solar thermal energy-induced synthesis of 1,2,4,5-tetrasubstituted imidazoles exemplifies environmentally friendly applications of this compound derivatives, promoting sustainable chemistry practices (Mekheimer et al., 2009).
Antimicrobial Activity
The development of imidazolyl Schiff bases, triazoles, and azetidinones from this compound and their exhibited antimicrobial activity against various strains highlight the compound's application in combating microbial infections (Rekha et al., 2019).
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with various targets such as the spleen tyrosine kinase (syk) and pqsr receptor . Syk plays a key role in the B cell receptor (BCR) signaling pathway, and abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies . PqsR is a receptor involved in signal reception, and blocking it can lead to reduced transcription of certain genes .
Mode of Action
Imidazole derivatives have been reported to block the aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes .
Biochemical Pathways
For instance, blocking the AQ signal reception at the level of PqsR can affect the downstream signaling pathways .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that many compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1H-benzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXXSCNTHHSZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.